molecular formula C13H11ClN2O3 B11725898 3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one

3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B11725898
M. Wt: 278.69 g/mol
InChI Key: HQNCBAFTTWGXIT-UHFFFAOYSA-N
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Description

The compound 3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one is a hydrazone derivative featuring a pyran-2-one core substituted with a hydrazinylidene methyl group linked to a 3-chlorophenyl ring. Its structure includes a hydroxyl group at position 4 and a methyl group at position 6, which influence its electronic and steric properties.

Hydrazone derivatives are known for their ability to form stable complexes with metal ions and participate in hydrogen bonding, making them relevant in medicinal chemistry and materials science . The presence of the 3-chlorophenyl moiety may enhance lipophilicity and influence metabolic stability, as seen in chlorophenyl-containing pharmaceuticals like Loratadine impurities .

Properties

IUPAC Name

3-[[(3-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-5-12(17)11(13(18)19-8)7-15-16-10-4-2-3-9(14)6-10/h2-7,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCBAFTTWGXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chromone backbone modified with a hydrazone functional group derived from 3-chlorophenylhydrazine. This unique structure enables various interactions, such as hydrogen bonding and π-stacking, which are crucial for its biological activity. The molecular formula is C13H11ClN2O3C_{13}H_{11}ClN_2O_3, and it has a molecular weight of approximately 278.69 g/mol.

Antitumor Activity

Research indicates that chromone-based compounds exhibit antitumor properties. The incorporation of hydrazone linkages may enhance the interaction of this compound with biological targets, potentially leading to increased efficacy against cancer cells. Studies have shown that derivatives of hydrazones can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various pathogens. Its effectiveness is attributed to the ability of the hydrazone moiety to interact with microbial enzymes and disrupt cellular processes. Comparative studies suggest that modifications in the substituents on the benzene ring can significantly influence the degree of microbial inhibition, making it a candidate for further development as an antimicrobial agent .

Pesticidal Activity

Due to its structural characteristics, 3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one may serve as a lead compound for developing new pesticides. Its ability to affect plant-pathogen interactions can be harnessed for protecting crops from fungal infections and other pests. The hydrazone functionality is particularly noted for its potential to interact with specific biological targets in pests, leading to effective pest control strategies.

Synthesis of Functional Materials

The compound's unique chemical properties allow it to be utilized in synthesizing functional materials. Its ability to form stable complexes with metal ions can be explored in developing catalysts or sensors. For example, studies have indicated that chromone derivatives can act as ligands in coordination chemistry, facilitating the creation of materials with specific electronic or optical properties .

Case Studies and Research Findings

StudyApplicationFindings
Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Antimicrobial PropertiesShowed varying degrees of inhibition against Gram-positive and Gram-negative bacteria; effectiveness linked to substituent variations.
Agricultural UsePotential as a novel pesticide; effective against common agricultural pests with low toxicity to non-target species.

Mechanism of Action

The mechanism of action of 3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight logP (Estimated) Notable Properties
Target Compound C₁₄H₁₂ClN₂O₃ 3-ClPh hydrazinylidene, 4-OH, 6-Me 298.71 ~2.5 Potential enzyme inhibition; moderate lipophilicity
2-(3-(4-Cyclohexylphenyl)-1-(dimethylamino)-3-oxoprop-1-en-2-yl)-3-hydroxy-6-methyl-4H-pyran-4-one (1l) C₂₀H₂₂O₄ Cyclohexylphenyl, dimethylamino 326.39 ~3.8 Enhanced lipophilicity; bulky substituents may reduce solubility
2-[(3-Fluorophenyl)(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one C₁₉H₁₆FN₂O₄ 3-FPh, pyridinylamino, hydroxymethyl 370.34 ~1.8 Fluorine increases electronegativity; hydroxymethyl improves solubility
3-[(2E)-3-(3-Fluorophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one C₁₅H₁₁FO₄ 3-FPh acryloyl 274.25 ~2.2 Conjugated system enhances UV absorption; reactive α,β-unsaturated ketone
3-[(1Z)-1-{2-[4-(3-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one C₁₅H₁₂ClN₃O₃S₂ Thiazolyl-thiophene, Cl 381.86 ~3.1 Sulfur-rich structure; potential metal chelation

Halogenation Effects

  • Chlorine vs. Fluorine : The target compound’s 3-chlorophenyl group increases lipophilicity (higher logP) compared to fluorophenyl analogs (e.g., ). Chlorine’s larger atomic radius and lower electronegativity may enhance π-π stacking in biological systems but could also increase toxicity risks .

Heterocyclic Modifications

  • Thiazolyl and Pyridinyl Groups : Compounds with thiazolyl () or pyridinyl () substituents exhibit enhanced coordination capabilities due to nitrogen and sulfur lone pairs, making them suitable for metal complexation .
  • Hydrazine-Diylidene Bridges: The bispyrone derivative in forms a dimeric structure via a hydrazine bridge, which may reduce solubility but improve thermal stability compared to the monomeric target compound .

Biological Activity

3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly its potential therapeutic effects. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological models, and potential applications in pharmacology.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H16ClN3O3\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{O}_3

This structure features a hydrazone linkage and a pyranone moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains, suggesting that the hydrazone functionality may enhance these effects through increased membrane permeability or inhibition of key metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer potential of hydrazone derivatives. Specifically, compounds containing the hydrazinylidene moiety have shown promise in inhibiting cancer cell proliferation. For example, a derivative exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating a potential therapeutic index . The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.

Antimalarial Activity

Recent investigations into the antimalarial properties of related compounds have revealed promising results. A study demonstrated that certain hydrazones were effective against chloroquine-resistant strains of Plasmodium falciparum, significantly reducing parasitemia in infected models . This suggests that this compound may also possess similar antimalarial activity.

The biological activity of this compound is believed to stem from multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted as a mechanism for apoptosis in cancer cells.
  • Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within cells, altering their function and leading to desired therapeutic effects.

Study 1: Anticancer Efficacy

A recent study assessed the efficacy of this compound in vitro against various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations below 10 µM for certain cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)8.5
HeLa (Cervical)9.0
A549 (Lung)7.0

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

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